2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride
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Overview
Description
2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.79 g/mol . This compound is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction mixture is usually heated to facilitate the conversion and then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time . The final product is then isolated and purified using industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride involves the sulfonylation of nucleophilic sites on target molecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule . This reactivity is exploited in various chemical and biological applications to achieve desired modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is unique due to its specific structural features, such as the presence of the piperidinone ring and the ethyl group, which confer distinct reactivity and properties compared to other sulfonyl chlorides . These structural elements make it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
Molecular Formula |
C13H16ClNO3S |
---|---|
Molecular Weight |
301.79 g/mol |
IUPAC Name |
2-ethyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-2-10-11(15-9-4-3-8-13(15)16)6-5-7-12(10)19(14,17)18/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
JPELBXWTNSCFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCCC2=O |
Origin of Product |
United States |
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